molecular formula C11H15NO2 B14408465 N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide CAS No. 80527-10-2

N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide

Cat. No.: B14408465
CAS No.: 80527-10-2
M. Wt: 193.24 g/mol
InChI Key: QXDPREOTFXKIET-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,3-dimethylphenyl group attached to a 2-hydroxy-N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide typically involves the reaction of 2,3-dimethylaniline with methyl 2-bromoacetate under basic conditions to form the intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted aromatic compounds.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)acetamide
  • N-(2,3-Dimethylphenyl)-2-hydroxyacetamide
  • N-(2,3-Dimethylphenyl)-N-methylacetamide

Uniqueness

N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide is unique due to the presence of both a hydroxyl group and a methyl group on the amide nitrogen. This structural feature can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

80527-10-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-hydroxy-N-methylacetamide

InChI

InChI=1S/C11H15NO2/c1-8-5-4-6-10(9(8)2)12(3)11(14)7-13/h4-6,13H,7H2,1-3H3

InChI Key

QXDPREOTFXKIET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C)C(=O)CO)C

Origin of Product

United States

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